
ZIP (SCRAMBLED) Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZIP (SCRAMBLED) Acetate is a scrambled peptide that serves as a negative control for zeta inhibitory peptide (ZIP). It is primarily used in scientific research to study the effects of ZIP by providing a baseline for comparison .
準備方法
Synthetic Routes and Reaction Conditions
ZIP (SCRAMBLED) Acetate is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
化学反応の分析
Types of Reactions
ZIP (SCRAMBLED) Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products
The major product of the synthesis is the this compound peptide itself. During the synthesis, intermediate products such as protected peptides may be formed, which are subsequently deprotected to yield the final peptide .
科学的研究の応用
ZIP (SCRAMBLED) Acetate is widely used in scientific research as a control peptide. Its applications include:
Neuroscience: Used to study the role of ZIP in synaptic plasticity and memory formation by providing a baseline for comparison.
Cell Biology: Employed in experiments to investigate the effects of ZIP on cellular processes such as signal transduction and protein interactions.
Pharmacology: Utilized in drug development studies to evaluate the specificity and efficacy of ZIP inhibitors.
作用機序
ZIP (SCRAMBLED) Acetate acts as a negative control by mimicking the structure of ZIP without exerting its biological effects. This allows researchers to differentiate between the specific effects of ZIP and non-specific effects. The peptide does not interact with the molecular targets or pathways involved in ZIP’s mechanism of action .
類似化合物との比較
Similar Compounds
Zeta Inhibitory Peptide (ZIP): The active peptide that ZIP (SCRAMBLED) Acetate is used to control against.
Myristoylated Peptides: Similar in structure and used in various biological studies.
Uniqueness
This compound is unique in its role as a control peptide. Its scrambled sequence ensures that it does not interfere with the biological processes being studied, making it an essential tool for researchers to validate their experiments .
特性
分子式 |
C92H158N30O19 |
|---|---|
分子量 |
1988.4 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C90H154N30O17.C2H4O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101;1-2(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);1H3,(H,3,4)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1 |
InChIキー |
AFOAEBCWCHNSMC-CQUAHXNOSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
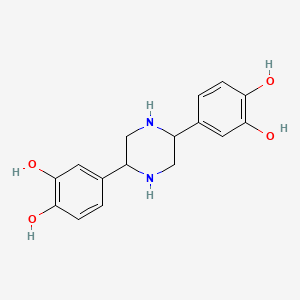
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
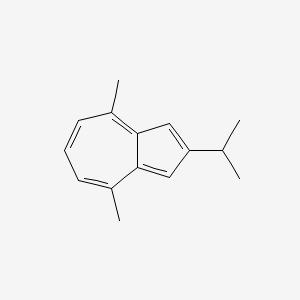
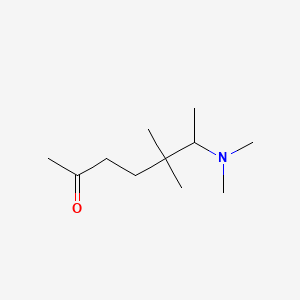

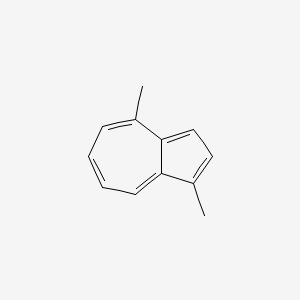
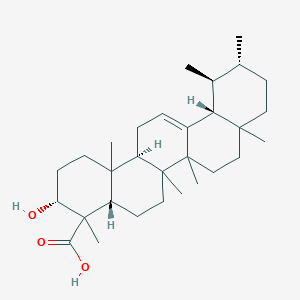
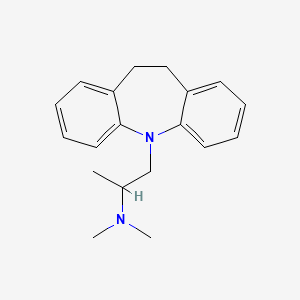

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
